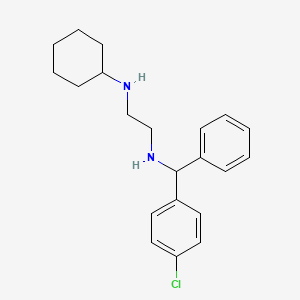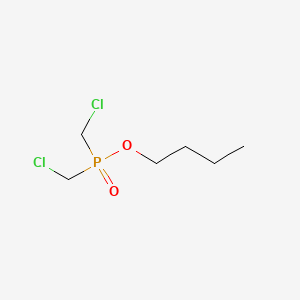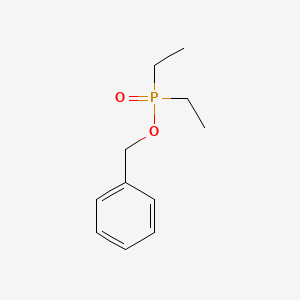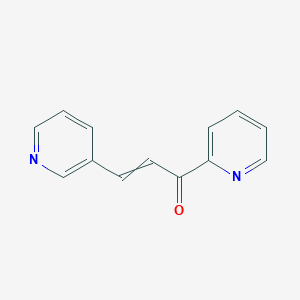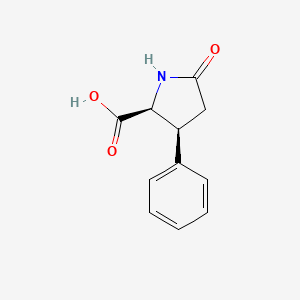
Dysprosium--nickel (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysprosium–nickel (3/1) is an intermetallic compound composed of dysprosium and nickel in a 3:1 ratio. Dysprosium is a rare earth element known for its high magnetic susceptibility and thermal neutron absorption capabilities, while nickel is a transition metal with excellent catalytic properties and corrosion resistance. The combination of these two elements results in a compound with unique magnetic and catalytic properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of dysprosium–nickel (3/1) typically involves the co-reduction of dysprosium and nickel ions in a molten salt medium. One common method is the electrochemical reduction of dysprosium and nickel ions in a eutectic mixture of potassium chloride, sodium chloride, and cesium chloride at a temperature of 823 K. The process involves cyclic and square-wave voltammetry and open circuit chronopotentiometry to achieve the desired intermetallic phase .
Industrial Production Methods
Industrial production of dysprosium–nickel (3/1) often employs high-temperature reduction processes. The elements are combined in a controlled environment, typically in an inert atmosphere to prevent oxidation. The mixture is then heated to high temperatures to facilitate the formation of the intermetallic compound. This method ensures the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Dysprosium–nickel (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Dysprosium in the compound can react with oxygen to form dysprosium(III) oxide.
Reduction: The compound can be reduced in the presence of strong reducing agents.
Substitution: Dysprosium can be substituted with other rare earth elements in the compound, altering its properties.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Strong reducing agents such as hydrogen gas.
Substitution: Other rare earth elements like terbium or holmium under controlled conditions.
Major Products Formed
Oxidation: Dysprosium(III) oxide and nickel oxide.
Reduction: Pure dysprosium and nickel metals.
Substitution: Intermetallic compounds with altered compositions and properties.
科学的研究の応用
Dysprosium–nickel (3/1) has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Medicine: Investigated for use in targeted drug delivery systems and cancer treatment due to its ability to be directed by magnetic fields.
作用機序
The mechanism of action of dysprosium–nickel (3/1) is primarily based on its magnetic and catalytic properties. The compound’s magnetic properties are due to the unpaired electrons in the dysprosium atoms, which interact with external magnetic fields. This makes it useful in applications requiring precise magnetic control. The catalytic properties of the compound are attributed to the nickel atoms, which provide active sites for various chemical reactions, facilitating processes such as hydrogenation and dehydrogenation .
類似化合物との比較
Similar Compounds
Dysprosium–iron (3/1): Similar magnetic properties but different catalytic behavior due to the presence of iron.
Dysprosium–cobalt (3/1): Comparable magnetic properties but with enhanced catalytic activity in certain reactions.
Terbium–nickel (3/1): Similar structure but with different magnetic and catalytic properties due to the presence of terbium instead of dysprosium.
Uniqueness
Dysprosium–nickel (3/1) is unique due to its combination of high magnetic susceptibility and excellent catalytic properties. This makes it particularly valuable in applications that require both magnetic control and catalytic efficiency, such as in advanced manufacturing processes and high-performance magnetic devices .
特性
CAS番号 |
12159-44-3 |
|---|---|
分子式 |
Dy3Ni |
分子量 |
546.19 g/mol |
IUPAC名 |
dysprosium;nickel |
InChI |
InChI=1S/3Dy.Ni |
InChIキー |
OQLHWWKDUZCZPR-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Dy].[Dy].[Dy] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




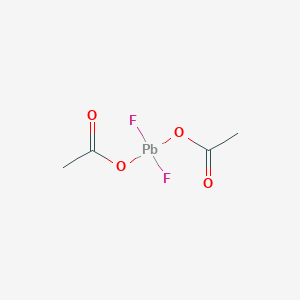
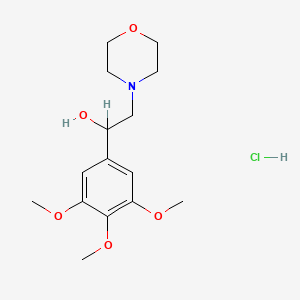
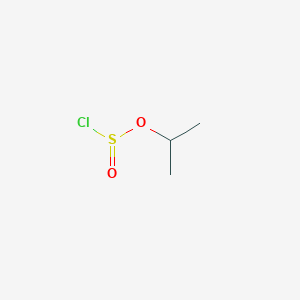
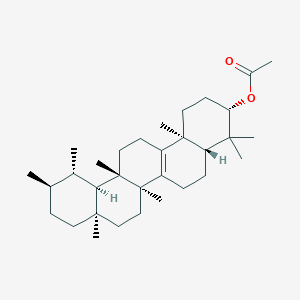
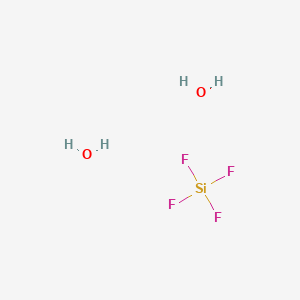
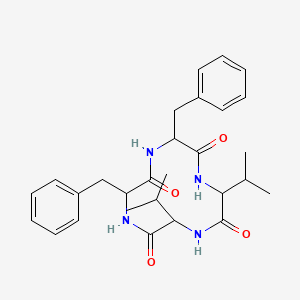
![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)
